molecular formula C11H7BrFN3O2 B8489147 N-(2-bromo-6-nitrophenyl)-5-fluoropyridin-3-amine

N-(2-bromo-6-nitrophenyl)-5-fluoropyridin-3-amine

Cat. No. B8489147
M. Wt: 312.09 g/mol
InChI Key: GALBXWBYDBZSGQ-UHFFFAOYSA-N
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Patent
US08575183B2

Procedure details

To a solution of 1-bromo-2-fluoro-3-nitrobenzene (5.69 g, 25.9 mmol) and 3-amino-5-fluoropyridine (2.6373 g, 23.53 mmol) in DMF (39.2 mL) was added potassium tert-butoxide (5.28 g, 47.1 mmol) and the solution was stirred under nitrogen at rt overnight. After 5 additional h, the mixture was poured into water (150 mL) and extracted with EtOAc (2×100 mL). The organic extract was dried over MgSO4. The solution was filtered and concentrated in vacuo to provide the crude material as a orange solid. The orange solid was purified by chromatography through a Redi-Sep™ pre-packed silica gel column (120 g), eluting with a gradient of 0% to 50% EtOAc in hexane, to provide N-(2-bromo-6-nitrophenyl)-5-fluoropyridin-3-amine as orange syrup: 1H NMR (400 MHz, DMSO-d6) δ ppm 8.73 (1H, s), 8.09 (1H, dd, J=8.1, 1.5 Hz), 8.03 (1H, dd, J=8.2, 1.4 Hz), 7.97 (1H, d, J=2.5 Hz), 7.88 (1H, t, J=1.9 Hz), 7.44 (1H, t, J=8.1 Hz), 6.77 (1H, dt, J=11.2, 2.3 Hz); LC-MS (ESI) m/z 312.0 [M+H (79Br)]+ and 313.9 [M+H (81Br)]+.
Quantity
5.69 g
Type
reactant
Reaction Step One
Quantity
2.6373 g
Type
reactant
Reaction Step One
Quantity
5.28 g
Type
reactant
Reaction Step One
Name
Quantity
39.2 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1F.[NH2:12][C:13]1[CH:14]=[N:15][CH:16]=[C:17]([F:19])[CH:18]=1.CC(C)([O-])C.[K+].O>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[NH:12][C:13]1[CH:14]=[N:15][CH:16]=[C:17]([F:19])[CH:18]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.69 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)[N+](=O)[O-])F
Name
Quantity
2.6373 g
Type
reactant
Smiles
NC=1C=NC=C(C1)F
Name
Quantity
5.28 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
39.2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred under nitrogen at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide the crude material as a orange solid
CUSTOM
Type
CUSTOM
Details
The orange solid was purified by chromatography through a Redi-Sep™ pre-packed silica gel column (120 g)
WASH
Type
WASH
Details
eluting with a gradient of 0% to 50% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C(=CC=C1)[N+](=O)[O-])NC=1C=NC=C(C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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